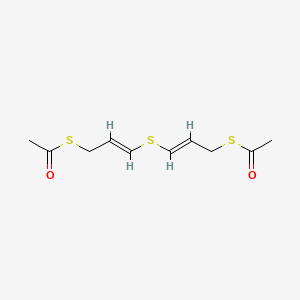
3-Acetylthiopropylene sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylthiopropylene sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of an acetyl group attached to a thiopropylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylthiopropylene sulfide typically involves the reaction of thiopropylene with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylthiopropylene sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it back to thiopropylene or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopropylene and other reduced derivatives.
Substitution: Various substituted thiopropylene derivatives.
Scientific Research Applications
3-Acetylthiopropylene sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-acetylthiopropylene sulfide involves its interaction with molecular targets through its functional groups. The acetyl group can participate in acetylation reactions, while the thiopropylene backbone can engage in nucleophilic or electrophilic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Thiopropylene: The parent compound without the acetyl group.
3-(2-Furoylthio)propylene sulfide: A derivative with a furoyl group instead of an acetyl group.
Ethyl methyl sulfide: A simpler sulfide with different substituents.
Uniqueness: 3-Acetylthiopropylene sulfide is unique due to the presence of both an acetyl group and a thiopropylene backbone, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
63979-92-0 |
|---|---|
Molecular Formula |
C10H14O2S3 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
S-[(E)-3-[(E)-3-acetylsulfanylprop-1-enyl]sulfanylprop-2-enyl] ethanethioate |
InChI |
InChI=1S/C10H14O2S3/c1-9(11)14-7-3-5-13-6-4-8-15-10(2)12/h3-6H,7-8H2,1-2H3/b5-3+,6-4+ |
InChI Key |
STEAHRMZOBVQGD-GGWOSOGESA-N |
Isomeric SMILES |
CC(=O)SC/C=C/S/C=C/CSC(=O)C |
Canonical SMILES |
CC(=O)SCC=CSC=CCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


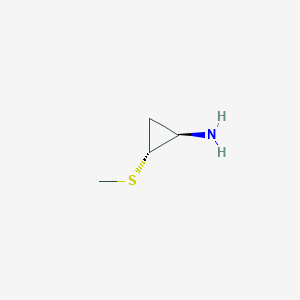
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
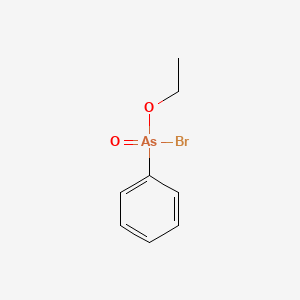
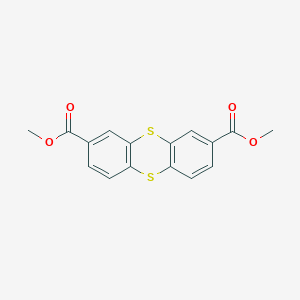

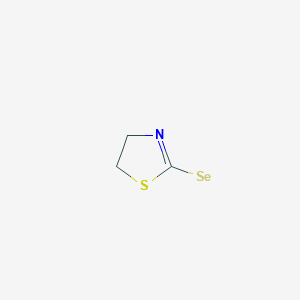
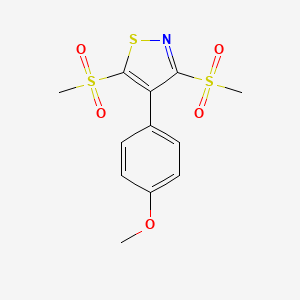
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

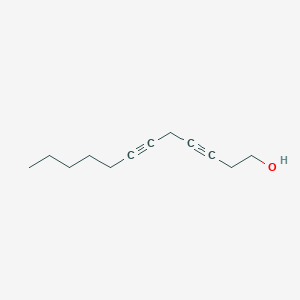
![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

